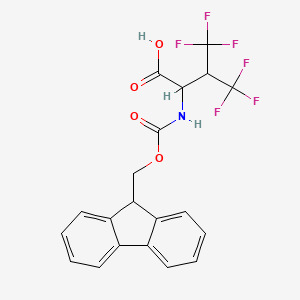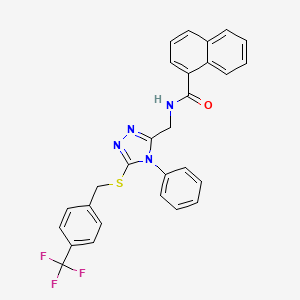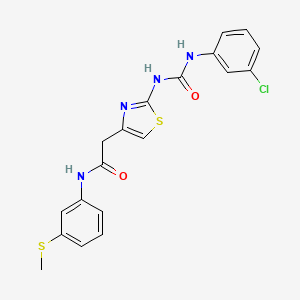
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on thiazole derivatives, including those similar to the specified compound, has been a topic of interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often serve as key intermediates or end products in the synthesis of pharmaceuticals and are studied for their interactions with biological systems.
Synthesis Analysis
The synthesis of thiazole derivatives can involve multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, Saravanan et al. (2016) and others have described methodologies for synthesizing acetamide derivatives with chlorophenyl and thiazole components, highlighting the importance of intermolecular interactions in the crystal formation of these compounds (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds is characterized by specific spatial arrangements that influence their chemical and biological properties. Investigations into their crystal structure have shown that these molecules can form various intermolecular interactions, such as hydrogen bonds, which are crucial for their stability and reactivity (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Chemical Reactions and Properties
Thiazole derivatives undergo a range of chemical reactions, including nucleophilic substitutions and condensations, which allow for the introduction of diverse functional groups. These reactions are fundamental for the synthesis of compounds with desired biological activities. The chemical behavior of these reactants under various conditions can lead to the optimization of synthesis routes for targeted molecules (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties are essential for determining the compound's suitability for pharmaceutical applications, including its bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity (pKa), and electrophilic/nucleophilic characteristics, are determined by the compound's functional groups and molecular structure. For example, studies on the pKa values of similar acetamide derivatives have provided insights into their protonation states, which are critical for understanding their interactions with biological targets (Duran & Canbaz, 2013).
科学的研究の応用
Anticancer Applications
A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives, containing a phenyl urea warhead similar to the chemical structure of interest, were synthesized and evaluated for their antiproliferative activities against three human cancer cell lines: HT-29, A431, and PC3, as well as normal HDF cells. The 4-chloro-containing compound showed significant cytotoxic effects against the A431 cell line, inducing apoptosis with upregulation of Bax and downregulation of Bcl-2 proteins in A431 cancer cells. This compound also inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, a key target in cancer treatment, suggesting its potential as a VEGFR-2 inhibitor (Toolabi et al., 2022).
Molecular Interactions and Photovoltaic Efficiency
Another study on bioactive benzothiazolinone acetamide analogs, which share a core structure with the compound , involved spectroscopic and quantum mechanical studies to analyze ligand-protein interactions and photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) indicated that these compounds have potential biomedical applications and photovoltaic efficiency (Mary et al., 2020).
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-27-16-7-3-6-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-5-2-4-12(20)8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXAKMLBAZYAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

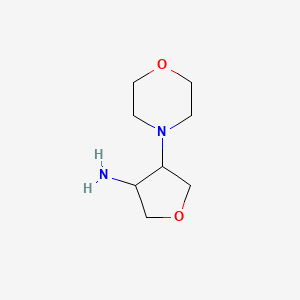
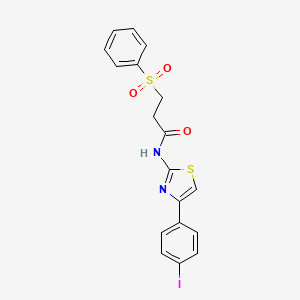
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)
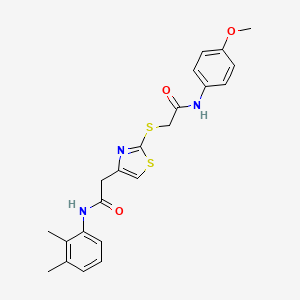
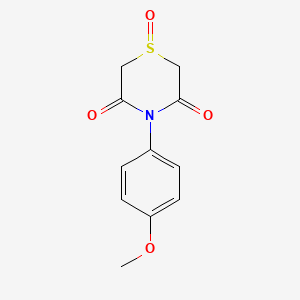

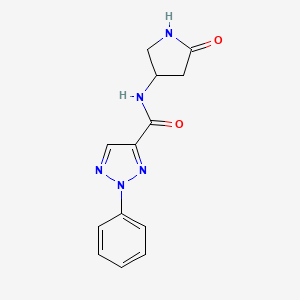
![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)
